Cas no 1804379-06-3 (3,4-Difluoropyridin-2-amine)
3,4-Difluoropyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Difluoropyridin-2-amine
- 2-Amino-3,4-difluoropyridine
- FC1=C(C(=NC=C1)N)F
- AK375288
- D70938
- MFCD28722270
- CS-0161195
- 1804379-06-3
- AKOS027369676
- BS-15686
- SB53753
-
- Inchi: 1S/C5H4F2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
- InChI Key: JKUSVQQIODXZOT-UHFFFAOYSA-N
- SMILES: FC1=C(C=CN=C1N)F
Computed Properties
- Exact Mass: 130.03425446g/mol
- Monoisotopic Mass: 130.03425446g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.9
3,4-Difluoropyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D902220-100mg |
3,4-Difluoropyridin-2-amine |
1804379-06-3 | 97% | 100mg |
3,580.20 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19085-250mg |
3,4-Difluoropyridin-2-amine |
1804379-06-3 | 97% | 250mg |
¥2083.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19085-1g |
3,4-Difluoropyridin-2-amine |
1804379-06-3 | 97% | 1g |
¥5626.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19085-100mg |
3,4-Difluoropyridin-2-amine |
1804379-06-3 | 97% | 100mg |
¥1227.0 | 2024-07-18 | |
| Alichem | A029015135-250mg |
2-Amino-3,4-difluoropyridine |
1804379-06-3 | 95% | 250mg |
$989.80 | 2022-04-02 | |
| Alichem | A029015135-1g |
2-Amino-3,4-difluoropyridine |
1804379-06-3 | 95% | 1g |
$3,068.70 | 2022-04-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ678-100mg |
3,4-Difluoropyridin-2-amine |
1804379-06-3 | 97% | 100mg |
4340CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ678-1g |
3,4-Difluoropyridin-2-amine |
1804379-06-3 | 97% | 1g |
18329CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ678-250mg |
3,4-Difluoropyridin-2-amine |
1804379-06-3 | 97% | 250mg |
6961CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ678-25mg |
3,4-Difluoropyridin-2-amine |
1804379-06-3 | 97% | 25mg |
2170CNY | 2021-05-07 |
3,4-Difluoropyridin-2-amine Suppliers
3,4-Difluoropyridin-2-amine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3,4-Difluoropyridin-2-amine
3,4-Difluoropyridin-2-amine: A Comprehensive Overview
3,4-Difluoropyridin-2-amine (CAS No. 1804379-06-3) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and potential applications in drug design and advanced materials. The molecule features a pyridine ring with two fluorine atoms at the 3 and 4 positions and an amine group at the 2 position, making it a versatile building block for further chemical modifications.
The synthesis of 3,4-difluoropyridin-2-amine involves a series of carefully controlled reactions that highlight the importance of fluorination in organic synthesis. Recent advancements in fluorination techniques have enabled chemists to produce this compound with high purity and efficiency. For instance, researchers have explored the use of electrophilic fluorination methods, such as the reaction of pyridine derivatives with fluorinating agents like *N-fluoropyridinium salts*, to introduce fluorine atoms at specific positions on the ring. These methods not only enhance the yield but also provide greater control over the regioselectivity of the reaction.
One of the most promising applications of 3,4-difluoropyridin-2-amine lies in its potential as a precursor for drug development. The presence of electron-withdrawing groups like fluorine atoms can significantly influence the electronic properties of the molecule, making it an attractive candidate for designing bioactive compounds. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, researchers have reported that certain analogs of 3,4-difluoropyridin-2-amine can effectively inhibit *kinase enzymes*, which are key players in cell signaling pathways.
In addition to its role in drug discovery, 3,4-difluoropyridin-2-amine has also found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for catalysis and sensing applications. For instance, recent research has highlighted the potential of this compound as a ligand for transition metal catalysts in organic synthesis. Its electron-withdrawing groups enhance the catalytic activity by stabilizing metal centers and facilitating substrate binding.
The electronic properties of 3,4-difluoropyridin-2-amine make it an interesting candidate for exploring its role in supramolecular chemistry. Researchers have investigated its ability to form hydrogen bonds and π–π interactions with other molecules, which could be exploited in designing self-assembled structures. These studies have provided valuable insights into the molecular recognition processes that govern supramolecular assembly.
From an environmental perspective, understanding the fate and behavior of 3,4-difluoropyridin-2-amine in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have focused on determining its biodegradation pathways under various environmental conditions. These investigations have revealed that while the compound is relatively stable under normal conditions, it can undergo microbial degradation under specific anaerobic conditions.
In conclusion, 3,4-difluoropyridin-2-amine (CAS No. 1804379-06-3) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and electronic properties make it a valuable tool for advancing research in drug discovery, materials science, and environmental chemistry. As researchers continue to explore its potential, this compound is poised to contribute significantly to future innovations in these fields.
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